![molecular formula C11H12N4O2S B4176659 3-[1-(2-Methylphenyl)tetrazol-5-yl]sulfanylpropanoic acid](/img/structure/B4176659.png)
3-[1-(2-Methylphenyl)tetrazol-5-yl]sulfanylpropanoic acid
描述
3-[1-(2-Methylphenyl)tetrazol-5-yl]sulfanylpropanoic acid is an organic compound that features a tetrazole ring attached to a propanoic acid moiety via a thioether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methylphenyl)tetrazol-5-yl]sulfanylpropanoic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-methylphenyl isothiocyanate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Thioether Formation: The resulting tetrazole compound is then reacted with 3-chloropropanoic acid in the presence of a base such as potassium carbonate (K2CO3) to form the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-[1-(2-Methylphenyl)tetrazol-5-yl]sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols
Substitution: Substituted tetrazole derivatives
科学研究应用
3-[1-(2-Methylphenyl)tetrazol-5-yl]sulfanylpropanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-[1-(2-Methylphenyl)tetrazol-5-yl]sulfanylpropanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group in biological systems, potentially inhibiting or activating specific pathways.
相似化合物的比较
Similar Compounds
- 3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid
- 3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid
Uniqueness
3-[1-(2-Methylphenyl)tetrazol-5-yl]sulfanylpropanoic acid is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in the compound’s physical, chemical, and biological properties compared to its analogs.
属性
IUPAC Name |
3-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-8-4-2-3-5-9(8)15-11(12-13-14-15)18-7-6-10(16)17/h2-5H,6-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAGSGFZHOIMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


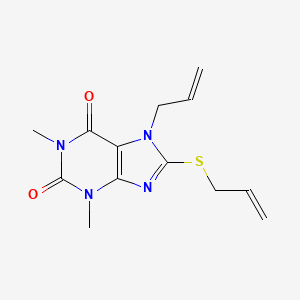
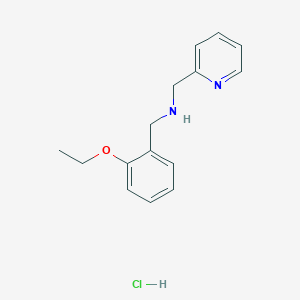
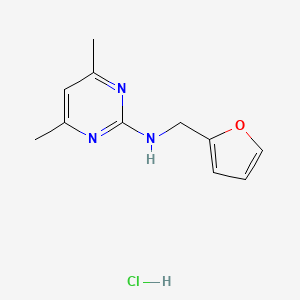
![2-Methyl-2-[(5-phenylfuran-2-yl)methylamino]propan-1-ol;hydrochloride](/img/structure/B4176604.png)
![6-(4-chlorophenyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B4176610.png)
![4-(4-chloro-3-methylphenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}butanamide](/img/structure/B4176612.png)
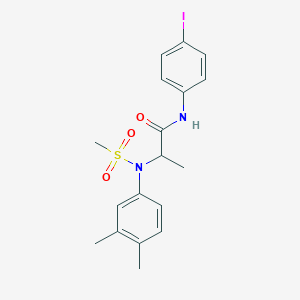
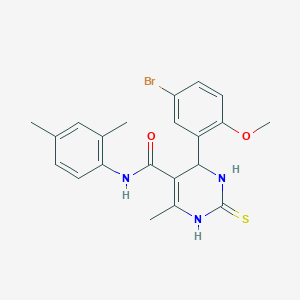
![N-{3-[4-(2-methylbenzyl)-1-piperidinyl]propyl}-N'-phenylurea](/img/structure/B4176642.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B4176667.png)
![4-chloro-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4176671.png)
![5-tert-butyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenyl-2,4-imidazolidinedione](/img/structure/B4176681.png)
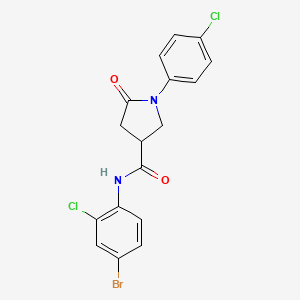
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4176692.png)
